3-Nitro-5-(trifluoromethyl)phenylacetic acid
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Overview
Description
3-Nitro-5-(trifluoromethyl)phenylacetic acid is an organic compound characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a phenyl ring, along with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-5-(trifluoromethyl)phenylacetic acid typically involves the nitration of 5-(trifluoromethyl)phenylacetic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the phenyl ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration reactions followed by purification processes such as recrystallization or chromatography to obtain the pure product. The choice of solvents, temperature control, and reaction time are critical factors in optimizing the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-5-(trifluoromethyl)phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Conversion of the nitro group to a carboxylic acid group.
Reduction: Formation of 3-amino-5-(trifluoromethyl)phenylacetic acid.
Substitution: Replacement of the trifluoromethyl group with other nucleophiles.
Scientific Research Applications
3-Nitro-5-(trifluoromethyl)phenylacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Nitro-5-(trifluoromethyl)phenylacetic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)phenylacetic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
3,5-Bis(trifluoromethyl)phenylacetic acid: Contains an additional trifluoromethyl group, which can alter its chemical properties and reactivity.
Uniqueness
3-Nitro-5-(trifluoromethyl)phenylacetic acid is unique due to the presence of both nitro and trifluoromethyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H6F3NO4 |
---|---|
Molecular Weight |
249.14 g/mol |
IUPAC Name |
2-[3-nitro-5-(trifluoromethyl)phenyl]acetic acid |
InChI |
InChI=1S/C9H6F3NO4/c10-9(11,12)6-1-5(3-8(14)15)2-7(4-6)13(16)17/h1-2,4H,3H2,(H,14,15) |
InChI Key |
AAEGSGFTVMVOGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])CC(=O)O |
Origin of Product |
United States |
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